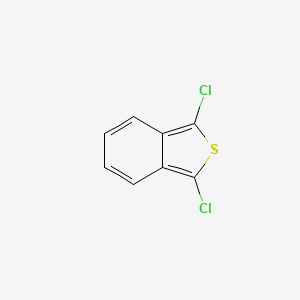

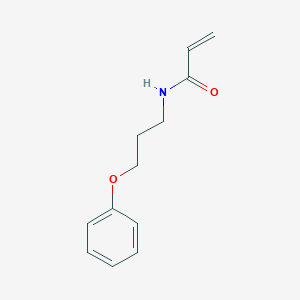

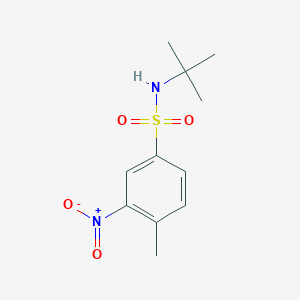

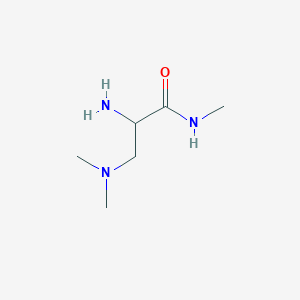

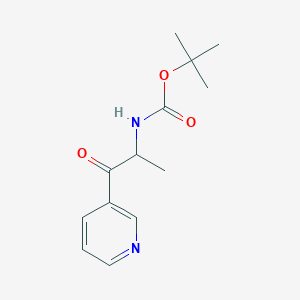

![molecular formula C7H8N2O4S B2661312 Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate CAS No. 370077-73-9](/img/structure/B2661312.png)

Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Catalysis and Organic Synthesis Researchers have employed this compound in the synthesis of diiron(III) complexes. These complexes play a crucial role in catalytic reactions, particularly in oxidation processes. The compound’s thioacetate group contributes to its reactivity, making it a potential catalyst for organic transformations.

- Selective Hydroxylation of Alkanes Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate has demonstrated promise as a selective hydroxylating agent for alkanes. Its ability to introduce hydroxyl groups at specific positions in hydrocarbon molecules makes it valuable for designing functionalized compounds.

- Researchers have explored the compound’s interactions with biological systems. It has been used in proteomics research, where understanding protein function and structure is critical. Its unique sulfur-containing moiety may play a role in protein-ligand interactions .

- Metal Complexes and Coordination Chemistry The thioacetate group in this compound can coordinate with metal ions, forming stable complexes. These complexes find applications in fields such as coordination chemistry, bioinorganic chemistry, and materials science. Investigating the behavior of metal-thioacetate complexes is an active area of research.

- The presence of hydroxyl groups in the pyrimidine ring suggests potential antioxidant activity. Researchers are exploring whether Methyl [(4,6-Dihydroxypyrimidin-2-yl)thio]acetate could serve as an antioxidant agent, protecting cells from oxidative stress .

- Given its unique structure, this compound could serve as a scaffold for designing novel drugs. Medicinal chemists may explore modifications to enhance its bioactivity or selectivity against specific targets. Its dual hydroxyl groups provide opportunities for hydrogen bonding interactions in drug-receptor binding sites .

Biological Studies and Proteomics

Potential Antioxidant Properties

Drug Design and Medicinal Chemistry

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-13-6(12)3-14-7-8-4(10)2-5(11)9-7/h2H,3H2,1H3,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKWLXNQXSJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2661229.png)

![{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2661232.png)

![3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2661235.png)

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661242.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2661243.png)

![4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2661249.png)